![molecular formula C74H128N30O18S6 B3029613 Retrocyclin-1 CAS No. 724760-19-4](/img/structure/B3029613.png)
Retrocyclin-1
描述
Retrocyclin-1 is an ancestral hominid θ-defensin, a circular octadecapeptide with an internal tridisulfide ladder, which exhibits antiretroviral properties, particularly against HIV-1. It is encoded in the human genome by a θ-defensin pseudogene, which is not expressed due to a premature stop codon in its signal sequence. Despite this, the mature coding sequence remains intact, allowing for the peptide to be synthesized artificially. This compound has been shown to protect human cells in vitro from infection by both T- and M-tropic strains of HIV-1 .
Synthesis Analysis
This compound is not naturally produced in humans due to a mutation in the signal sequence of the gene. However, it can be generated by solid-phase peptide synthesis, which has been used to create the peptide corresponding to the processed human retrocyclin. This synthetic approach has enabled the study of retrocyclin's inhibitory effects on HIV-1 replication in human cells .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its circular nature and the presence of a tridisulfide ladder, which is crucial for its biological activity. The peptide's structure allows it to bind with high affinity to glycoproteins and glycolipids implicated in HIV-1 entry, such as gp120 and CD4. The binding affinity is significantly reduced when the tridisulfide ladder is disrupted, indicating the importance of this structural feature .
Chemical Reactions Analysis
This compound interacts with various molecules through binding reactions. It has been shown to bind with high affinity to HIV-1 related glycoproteins and glycolipids, such as gp120, CD4, and galactosylceramide. These interactions are mediated by both O-linked and N-linked sugars, which serve as binding sites for this compound. The peptide's ability to bind to these molecules is highly correlated with its capacity to protect human cells from HIV-1 infection .
Physical and Chemical Properties Analysis
This compound's physical and chemical properties are closely related to its antiviral activity. It is a small, cysteine-rich peptide with lectin-like properties, allowing it to recognize and bind to carbohydrate-containing surface molecules. This binding is integral to its ability to protect cells from HIV-1 infection. The peptide's circular structure and disulfide bonds contribute to its stability and functional activity .
Relevant Case Studies
Several studies have demonstrated the potential of this compound as an antiretroviral agent. For instance, it has been shown to inhibit the replication of R5 and X4 strains of HIV-1 in human cells and to block HIV-1 replication at entry. Additionally, this compound analogs, such as RC-101, have been developed with enhanced activity against primary HIV-1 isolates, suggesting that further modifications could improve its antiviral properties . Another study revealed that human cells could be induced to produce this compound by using aminoglycosides to read-through the premature termination codon in mRNA transcripts, providing a novel approach to potentially enhance resistance to HIV-1 infection .
科学研究应用
HIV-1 抑制
Retrocyclin-1 已显示出在抑制人类免疫缺陷病毒 1 型 (HIV-1) 的感染和传播方面具有显着的潜力。研究表明,retrocyclin 类似物,如 RC-101,可以在不改变组织活力或诱发炎症反应的情况下,防止宫颈阴道组织结构中的 HIV-1 感染 (Cole 等,2007)。Retrocyclin 抑制前病毒 DNA 形成和保护 CD4+ 淋巴细胞免受 HIV-1 感染的能力突出了其作为预防性传播 HIV-1 感染的局部药物的潜力 (Cole 等,2002)。
细菌性阴道病和生物膜抑制
Retrocyclin 的抗菌特性延伸到它与加德纳菌的相互作用,加德纳菌是一种与细菌性阴道病相关的细菌。RC-101,一种合成的 retrocyclin,抑制阴道溶素的细胞溶解活性,并显着减少加德纳菌的生物膜形成,提示其在细菌性阴道病预防中的效用 (Hooven 等,2012)。
炭疽感染的保护
This compound 增强巨噬细胞的性能,并保护小鼠免受实验性炭疽感染。该肽广泛结合炭疽芽孢,促进巨噬细胞的吞噬作用并杀死它们,表明其在增强先天免疫反应中的作用 (Welkos 等,2011)。
抑制单纯疱疹病毒 (HSV)
Retrocyclin-2,一种 retrocyclin 变体,已显示出在保护细胞免受 1 型和 2 型单纯疱疹病毒感染方面的有效性。其机制包括阻断病毒附着和抑制病毒进入,而不会引起细胞毒性 (Yasin 等,2004)。
黄病毒感染抑制
Retrocyclin-101,另一种变体,已显示出对黄病毒感染的抑制作用,包括寨卡病毒和日本脑炎病毒。它干扰病毒进入和复制阶段,靶向黄病毒的 NS2B-NS3 丝氨酸蛋白酶和 E 蛋白 (Jia 等,2021)。
在叶绿体中生产用于治疗用途
关于在叶绿体中表达和表征 retrocyclin-101 的研究表明,它可以作为针对细菌和病毒感染(包括 HIV-1 和性传播细菌)的治疗剂来生产 (Lee 等,2011)。
凝集素特性和与糖蛋白的结合
This compound 表现出凝集素样特性,与高亲和力结合糖蛋白,例如 gp120 和 CD4,这对于 HIV-1 进入至关重要。这一独特的特性极大地促进了其保护细胞免受 HIV-1 感染的能力 (Wang 等,2003)。
抑制禽流感病毒
Retrocyclin 2 已在体外和体内对 H5N1 高致病性禽流感病毒有效,突出了其作为治疗流感和其他疾病的新疗法的潜力 (Liang 等,2010)。
作用机制
Target of Action
Retrocyclin-1 primarily targets the HIV-1 virus . It binds to carbohydrate-containing surface molecules and gp120 , a glycoprotein implicated in HIV-1 entry . It also interacts with CD4 , the primary host cell receptor for HIV-1 .
Mode of Action
This compound inhibits the fusion of HIV-1 Env by selectively binding to the C-terminal heptad repeat region on gp41 , blocking 6-helix bundle formation . This interaction prevents the virus from infiltrating the host cell, thereby inhibiting HIV-1 entry .
Biochemical Pathways
It is known that this compound’s interaction with the hiv-1 virus and the host cell receptors disrupts the normal viral entry process, preventing the virus from infecting the cell .
Pharmacokinetics
Its ability to bind to key receptors and inhibit hiv-1 suggests that it has a high bioavailability at the site of action .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 entry into host cells . By preventing viral entry, this compound effectively reduces the spread of the virus within the host .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of aminoglycosides can induce the production of intact, bioactive this compound peptide by human epithelial cells and cervicovaginal tissues . This suggests that certain substances can enhance the expression and function of this compound.
未来方向
属性
IUPAC Name |
1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPMSXLQWRKULW-QYJCGYSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H128N30O18S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1918.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Retrocyclin-1 exert its antiviral activity against HIV-1?
A1: this compound primarily targets the entry stage of the HIV-1 lifecycle. It binds with high affinity to the viral envelope glycoprotein gp41, specifically the C-terminal heptad repeat region []. This interaction effectively prevents the formation of the 6-helix bundle, a crucial step for HIV-1's fusion with the host cell membrane, thereby inhibiting viral entry [, ].
Q2: Does this compound interact with host cell factors?
A2: Yes, research indicates that this compound also exhibits lectin-like properties, binding to glycosylated molecules like gp120 and CD4 on the host cell surface [, , ]. These interactions contribute to its antiviral activity, potentially by interfering with viral attachment to target cells [].
Q3: What is the molecular structure of this compound?
A3: this compound is a cyclic octadecapeptide with three intramolecular disulfide bonds arranged in a ladder-like configuration, contributing to its stability and activity [, ]. Its cyclic structure is crucial for its antiviral potency, as evidenced by the reduced activity of its acyclic variants [].
Q4: What is the amino acid sequence of this compound?
A4: The amino acid sequence of this compound is cyclo(-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg) [].
Q5: How do structural modifications impact the activity of this compound?
A5: Studies with this compound analogues have revealed crucial structure-activity relationships. For instance, RC-101, a this compound analogue with a single, conservative amino acid substitution (Arg --> Lys), demonstrated significantly enhanced potency against a panel of primary HIV-1 isolates compared to the parent peptide [].
Q6: Does the chirality of this compound affect its activity?
A6: Yes, research has shown that an enantiomer of this compound composed entirely of D-amino acids (RC-112) exhibited superior antiviral activity compared to the naturally occurring L-amino acid form. This difference is attributed to RC-112's enhanced resistance to protease degradation [].
Q7: Have any formulations been explored to improve the stability or delivery of this compound?
A8: Yes, researchers have explored formulating this compound analogues, such as RC-101, into a polyvinyl-alcohol vaginal film for potential use as a topical microbicide []. This formulation demonstrated stability for up to 6 months while retaining in vitro and ex vivo antiviral activity [].
Q8: What cell lines are commonly used to study the antiviral activity of this compound?
A9: Several cell lines have been employed to assess the efficacy of this compound. JC53-BL cells, a modified HeLa cell line, are commonly used due to their expression of HIV-1 receptors and reporter genes, allowing for the quantification of viral infection [, ]. Additionally, studies utilizing human peripheral blood mononuclear cells (PBMCs) provide insights into this compound's activity in a more physiologically relevant context [].
Q9: Has this compound demonstrated efficacy in animal models?
A10: While not directly tested against HIV-1 in vivo, this compound has shown promise in murine models of other infections. For instance, it demonstrated protective effects against Bacillus anthracis, enhancing the phagocytosis and killing of spores by macrophages [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。